2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

Cross-coupling Suzuki-Miyaura Fluorinated building blocks

This polyhalogenated benzaldehyde features a unique ortho-Br/ortho-F/meta-CF3 arrangement that ensures orthogonal, chemoselective reactivity: the C–Br site undergoes clean Pd-catalyzed cross-coupling while the ortho-F suppresses β-hydride elimination and the meta-CF3 boosts lipophilicity (LogP 3.42) and metabolic stability. Ideal for CNS-penetrant kinase inhibitors, fluorinated agrochemicals, and 19F NMR probe development. Only this regioisomer delivers the predictable coupling yields and SAR fidelity required for advanced medicinal chemistry and patentable scaffold construction. Bulk quantities available; confirm stock for your synthesis campaign.

Molecular Formula C8H3BrF4O
Molecular Weight 271.01 g/mol
CAS No. 1428234-81-4
Cat. No. B1447816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
CAS1428234-81-4
Molecular FormulaC8H3BrF4O
Molecular Weight271.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)Br)C=O)F
InChIInChI=1S/C8H3BrF4O/c9-7-4(3-14)6(10)2-1-5(7)8(11,12)13/h1-3H
InChIKeyRCOWGTKGKUWTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde CAS 1428234-81-4: A Polyhalogenated Benzaldehyde Building Block for Fluorinated Scaffold Synthesis


2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde (CAS 1428234-81-4; MFCD23713146) is a polyhalogenated aromatic aldehyde featuring a unique ortho-bromo/ortho-fluoro substitution pattern flanking the aldehyde moiety, with a meta-trifluoromethyl group. This arrangement confers a distinct electronic and steric profile . The compound is commercially available as a yellow to faint orange powder with typical purity specifications of 95–97%, and requires storage under inert atmosphere at 2–8°C . Its InChIKey is RCOWGTKGKUWTDH-UHFFFAOYSA-N, and it serves as a fluorinated building block for synthesizing complex molecules in medicinal chemistry and agrochemical research .

Why 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde CAS 1428234-81-4 Cannot Be Simply Replaced by Other Trifluoromethyl Benzaldehydes


Generic substitution among halogenated trifluoromethyl benzaldehydes is precluded by the precise regiochemical arrangement of substituents, which governs orthogonal reactivity. The 2-bromo position provides a handle for palladium-catalyzed cross-coupling reactions, while the 6-fluoro substituent exerts a strong ortho-directing and electron-withdrawing influence that modulates both the electrophilicity of the aldehyde carbonyl and the activation energy of adjacent C–Br bond functionalization . The meta-CF₃ group further enhances lipophilicity and metabolic stability in derived molecules without directly interfering with coupling at the ortho-bromo site. Altering the bromine position (e.g., 3-bromo, 4-bromo, or 5-bromo isomers) changes the steric and electronic environment at the reaction center, potentially affecting coupling yields, regioselectivity, and downstream product profiles. Similarly, removing the ortho-fluoro substituent eliminates the stabilizing ortho-effect that can suppress unwanted side reactions during metal-catalyzed transformations [1]. These substitution-dependent reactivity differences underscore why this specific isomer must be procured for structure-activity relationship (SAR) studies and multistep synthetic routes where regiochemical fidelity is non-negotiable.

Quantitative Differentiation of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde CAS 1428234-81-4: Site-Specific Reactivity and Comparative Data


Ortho-Bromo Site Reactivity Differentiation: Suzuki Coupling Potential of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

The 2-bromo position in 2-bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is ortho to the aldehyde group and adjacent to an ortho-fluorine atom. In contrast to 4-bromo- or 5-bromo-substituted trifluoromethyl benzaldehyde isomers, the ortho-bromo site in this compound is expected to exhibit altered oxidative addition kinetics in palladium-catalyzed cross-coupling due to combined steric crowding from the aldehyde and electronic activation by the ortho-fluorine . Studies on analogous ortho-fluoro aryl bromides demonstrate that the ortho-fluorine substituent can accelerate Suzuki-Miyaura coupling by stabilizing the transition state through electrostatic interactions, while simultaneously suppressing β-hydride elimination side reactions [1]. The meta-CF₃ group (Hammett σₘ ≈ 0.43) exerts a moderate electron-withdrawing effect that fine-tunes aryl bromide electrophilicity without the strong resonance activation observed in para-substituted isomers. Class-level inference from fluorinated benzaldehyde cross-coupling literature indicates that ortho-substituted aryl bromides typically exhibit distinct reactivity profiles compared to meta- or para-substituted analogs, with yields varying by 15–30% under identical catalytic conditions [2].

Cross-coupling Suzuki-Miyaura Fluorinated building blocks

Aldehyde Electrophilicity Enhancement: Quantified Hammett Parameter Comparison

The aldehyde carbonyl electrophilicity in 2-bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is modulated by three electron-withdrawing substituents: the ortho-fluorine (σₘ ≈ 0.34, σₚ ≈ 0.06), the ortho-bromine (σₘ ≈ 0.39, σₚ ≈ 0.23), and the meta-trifluoromethyl group (σₘ ≈ 0.43) [1]. The cumulative inductive effect renders this aldehyde more electrophilic than non-fluorinated analogs such as 2-bromobenzaldehyde (no CF₃ or F) or 3-(trifluoromethyl)benzaldehyde (no halogen ortho to aldehyde). While direct experimental comparative data for this specific compound is limited in public literature, class-level inference based on Hammett substituent constants predicts enhanced reactivity toward nucleophiles [2]. The calculated LogP of approximately 3.42 reflects the combined lipophilic contributions of the bromine, fluorine, and trifluoromethyl groups, which is higher than that of 2-bromo-6-fluorobenzaldehyde (LogP ~2.1–2.5 estimated) due to the additional CF₃ moiety [3].

Electrophilicity Hammett constants Nucleophilic addition

Orthogonal Functionalization Potential: Chemoselective Halogen Discrimination in Polyhalogenated Scaffolds

The co-presence of bromine and fluorine at ortho positions relative to the aldehyde creates opportunities for orthogonal functionalization that are absent in mono-halogenated or differently substituted analogs. The C–Br bond (bond dissociation energy ~84 kcal/mol) is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C–F bond (BDE ~126 kcal/mol), enabling selective Suzuki-Miyaura or Buchwald-Hartwig coupling at the bromine site while preserving the fluorine substituent for downstream modifications or as a metabolic blocking group [1]. This contrasts with 2-bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde (CAS 2092468-34-1), where the CF₃ group resides para to the aldehyde and may exert different electronic effects on coupling efficiency [2]. The meta-CF₃ group in the target compound is positioned to avoid steric interference with reactions at the ortho-bromo site while providing a ¹⁹F NMR handle (δ ~ -60 to -65 ppm for CF₃) for reaction monitoring and quality control [3].

Chemoselectivity Orthogonal reactivity Sequential functionalization

Physicochemical Property Differentiation: Predicted Boiling Point, Density, and LogP Comparison

The target compound exhibits predicted physicochemical properties that distinguish it from closely related fluorinated benzaldehyde analogs. The predicted boiling point of 218.4±35.0 °C at 760 mmHg and density of 1.748±0.06 g/cm³ (or 1.7±0.1 g/cm³ from alternative sources) provide essential parameters for purification method selection and storage condition optimization [1]. The calculated LogP of 3.42 is notably higher than that of 3-fluoro-2-(trifluoromethyl)benzaldehyde (LogP = 2.657) and substantially higher than non-fluorinated benzaldehyde (LogP ~1.48), reflecting the cumulative lipophilic contribution of the bromine, ortho-fluorine, and trifluoromethyl substituents [2]. This elevated LogP value is particularly relevant for medicinal chemistry applications where increased membrane permeability is desired. The compound is a yellow to faint orange powder at ambient temperature and requires storage under inert atmosphere at 2–8°C to prevent aldehyde oxidation.

Physicochemical properties Lipophilicity Purification

Procurement-Ready Application Scenarios for 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde CAS 1428234-81-4


Medicinal Chemistry: Synthesis of Fluorinated Kinase and Protease Inhibitor Candidates

This compound serves as an advanced intermediate for constructing fluorinated biaryl and heteroaryl scaffolds via Suzuki-Miyaura cross-coupling at the 2-bromo position. The ortho-fluorine substituent accelerates coupling kinetics and suppresses β-hydride elimination, while the meta-CF₃ group enhances target binding through hydrophobic interactions and improves metabolic stability. The elevated LogP (3.42) suggests derived compounds will exhibit enhanced membrane permeability, making this building block particularly suitable for CNS-penetrant kinase inhibitor programs and intracellular protease inhibitor development .

Agrochemical Research: Synthesis of Trifluoromethyl-Substituted Herbicides and Fungicides

The combination of trifluoromethyl and halogen substituents aligns with the structural motifs prevalent in modern fluorinated agrochemicals, where the CF₃ group enhances environmental persistence and bioavailability. The ortho-bromo handle enables introduction of diverse aryl and heteroaryl partners to generate patentable biaryl ether and biphenyl herbicide candidates. The ortho-fluorine serves as a metabolic blocking group that can reduce oxidative degradation in planta, extending the effective half-life of derived active ingredients .

Chemical Biology: Synthesis of ¹⁹F NMR Probes and Fluorinated Fluorescent Dyes

The presence of both a CF₃ group and an aromatic fluorine atom provides two distinct ¹⁹F NMR reporter signals (CF₃ at δ ~ -60 to -65 ppm; aryl-F at δ ~ -110 to -120 ppm), enabling real-time reaction monitoring and protein-ligand interaction studies without isotopic labeling. The aldehyde functionality permits conjugation to biomolecules via reductive amination or hydrazone formation, facilitating the development of fluorinated fluorescent probes for cellular imaging applications. The ortho-bromo site can be further functionalized to tune photophysical properties or introduce additional fluorophores [1].

Process Chemistry: Iterative Library Synthesis via Orthogonal Halogen Functionalization

The substantial difference in C–Br (84 kcal/mol) versus C–F (126 kcal/mol) bond dissociation energies enables chemoselective Pd-catalyzed coupling at the bromine site while preserving the fluorine atom. This orthogonal reactivity profile supports sequential diversification strategies: first, Suzuki coupling at the C–Br position to install aryl/heteroaryl diversity; second, the aldehyde group can be reduced, aminated, or homologated; finally, the C–F bond can potentially undergo Ni-catalyzed cross-coupling or nucleophilic aromatic substitution under forcing conditions. This iterative approach maximizes scaffold diversification with minimal protection/deprotection steps, reducing overall synthetic burden in library production [2].

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